N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-component reactions. One common method includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This metal-free synthesis is efficient and scalable, providing moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields, making the process more eco-friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like N-bromosuccinimide (NBS) to form triazolines.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS)
Reduction: Sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include polysubstituted triazolines and other derivatives that retain the triazolopyridazine core structure .
Scientific Research Applications
N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has extensive applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit serine/threonine-protein kinase pim-1, which plays a role in cell proliferation and survival . The trifluoromethyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-trifluoromethyl-1,2,4-triazoles
- 1,2,4-triazolo[1,5-a]pyridines
- N-cyclohexyl-3-(trifluoromethyl)phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Uniqueness
N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the trifluoromethyl group significantly enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H8F3N5 |
---|---|
Molecular Weight |
231.18 g/mol |
IUPAC Name |
N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C8H8F3N5/c1-2-12-5-3-4-6-13-14-7(8(9,10)11)16(6)15-5/h3-4H,2H2,1H3,(H,12,15) |
InChI Key |
FMVFYJMBKDFDPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN2C(=NN=C2C(F)(F)F)C=C1 |
Origin of Product |
United States |
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